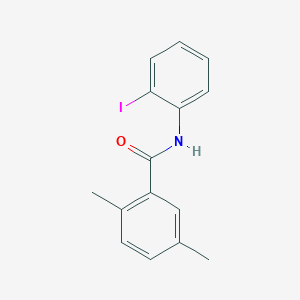![molecular formula C24H22FN3O3 B7532434 3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide](/img/structure/B7532434.png)
3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide, also known as FIPI, is a small molecule inhibitor that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. This compound's ability to inhibit PLD has made it a valuable tool in studying the role of PLD in various cellular processes.
Mécanisme D'action
3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide inhibits PLD activity by binding to the enzyme's catalytic domain and preventing it from interacting with its substrate, phosphatidylcholine. This inhibition of PLD activity has been shown to have downstream effects on various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of PLD activity by this compound has been shown to reduce the formation of phosphatidic acid, a lipid that plays a crucial role in various cellular processes. This reduction in phosphatidic acid levels has been shown to affect various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Avantages Et Limitations Des Expériences En Laboratoire
3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various experimental systems. It has also been shown to have high selectivity for PLD, making it a valuable tool for studying the role of PLD in various cellular processes. However, this compound also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
For research on 3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide could include further studies on its mechanism of action, its effects on other cellular processes, and its potential applications in various fields, including cancer research and drug development. Additionally, further studies could be conducted to optimize the synthesis method for this compound and to develop more potent and selective PLD inhibitors.
Méthodes De Synthèse
3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide is synthesized through a multi-step process that involves the reaction of 2-fluorophenylboronic acid with 2-furanylboronic acid in the presence of a palladium catalyst to form 5-(2-fluorophenyl)furan-2-ylboronic acid. The resulting compound is then reacted with 2-(2-imidazol-1-ylethoxy)phenylacetyl chloride to form the final product, this compound.
Propriétés
IUPAC Name |
3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3/c25-20-6-2-1-5-19(20)22-11-9-18(31-22)10-12-24(29)27-21-7-3-4-8-23(21)30-16-15-28-14-13-26-17-28/h1-9,11,13-14,17H,10,12,15-16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKKKVSOHDAEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3OCCN4C=CN=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7532354.png)
![1-[(4-Chlorophenyl)-cyclopropylmethyl]-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7532355.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B7532362.png)
![7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7532366.png)
![1-(difluoromethyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7532373.png)
![3-chloro-N-[2-(6-chloro-1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532379.png)
![5-Oxo-1-[4-[(6-oxo-1-propylpyridin-3-yl)sulfamoyl]phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B7532395.png)
![1-Methyl-1-[(2-methylphenyl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea](/img/structure/B7532412.png)
![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7532413.png)

![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-phenylcyclopropyl)urea](/img/structure/B7532426.png)

![1-(1-Methylsulfonylpiperidin-3-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7532451.png)
![3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7532466.png)
